molecular formula C10H10ClNO3 B2358166 3-[(2-Chloroacetyl)amino]phenyl acetate CAS No. 924829-86-7

3-[(2-Chloroacetyl)amino]phenyl acetate

Cat. No.: B2358166
CAS No.: 924829-86-7
M. Wt: 227.64
InChI Key: MPNPBTPAHBPBOE-UHFFFAOYSA-N
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Description

3-[(2-Chloroacetyl)amino]phenyl acetate (molecular formula: C₁₀H₉ClNO₃; estimated molar mass: 226.64 g/mol) is a chloroacetylated aromatic ester. Its structure comprises a phenyl acetate backbone substituted with a 2-chloroacetyl amino group. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and biochemical research . Key applications include its role in synthesizing targeted therapeutics and diagnostic agents, leveraging the reactivity of the chloroacetyl group for further functionalization.

Properties

IUPAC Name

[3-[(2-chloroacetyl)amino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNPBTPAHBPBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroacetyl)amino]phenyl acetate typically involves the acylation of aniline derivatives. One common method involves the reaction of 2-chloroacetyl chloride with 3-aminophenyl acetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroacetyl)amino]phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 3-aminophenyl acetic acid and chloroacetic acid.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

3-[(2-Chloroacetyl)amino]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-Chloroacetyl)amino]phenyl acetate involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds :

Compound Synthesis Method Purification Technique Yield (%) Reference
3-[(2-Chloroacetyl)amino]phenyl acetate Aminophenyl acetate + 2-chloroacetyl chloride Column chromatography (SiO₂) N/A Inferred
Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate Amine + 2-chloroacetyl chloride Recrystallization 98
1-(Fmoc)-3-(2-chloroacetyl)-phenylene dimethanamine Chloroacetylation of amine Column chromatography (SiO₂) N/A

The high yield (98%) observed in highlights the efficiency of chloroacetylation reactions, though yields for the target compound remain unspecified .

Physicochemical Properties

The chloroacetyl group confers distinct properties:

  • Reactivity : The chlorine atom is susceptible to nucleophilic substitution, enabling derivatization (e.g., azide substitution in ) .
  • Lipophilicity: Compared to ethyl 2-[(3-methylphenyl)amino]acetate (XLogP3 = 2.6), the target compound likely has higher lipophilicity due to the chloroacetyl group, influencing solubility and bioavailability .

Structural Comparison :

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₁₀H₉ClNO₃ 226.64 Chloroacetyl, phenyl acetate
3-[(2-Chloroacetyl)amino]-N-(2,3-dimethylphenyl)benzamide C₁₇H₁₆ClN₂O₂ 315.78 Chloroacetyl, benzamide
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester C₁₁H₁₀Cl₃NO₃ 310.56 Dichloroacetyl, methyl ester

Reactivity Comparison :

Compound Key Reaction Application Reference
This compound Nucleophilic substitution (Cl → azide) Precursor for bioactive probes Inferred
Ethyl N-(2-chloroacetyl)-N-[(3,5-dimethoxyphenyl)amino]acetate Cl → azide substitution (98% yield) High-efficiency intermediate
Triphenylplumbyl 2-[(2-chloroacetyl)amino]acetate Organometallic functionalization Materials science

Biological Activity

3-[(2-Chloroacetyl)amino]phenyl acetate, also known by its CAS number 924829-86-7, is an organic compound notable for its unique chloroacetyl group that confers significant reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO3. The presence of the chloroacetyl group enhances its lipophilicity and reactivity, allowing it to interact effectively with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. This mechanism can disrupt various biochemical pathways, making it a candidate for drug development.

Key Reactions

  • Substitution Reactions : The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
  • Hydrolysis : Under acidic or basic conditions, the ester group can hydrolyze to yield carboxylic acids and alcohols.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to form various derivatives.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related chloroacetamides. For instance, a study screened various N-(substituted phenyl)-2-chloroacetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

CompoundTarget OrganismActivity Level
This compoundS. aureusHigh
This compoundE. coliModerate
This compoundC. albicansModerate

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves inhibiting specific enzymes that are crucial for cancer cell proliferation. In vitro studies have shown promising results in inhibiting cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Case Studies

  • Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis highlighted that chloroacetamides with specific substitutions were effective against MRSA and other pathogens. The study confirmed that the position of substituents on the phenyl ring significantly influenced biological activity .
  • Anticancer Research : In a comparative study involving various derivatives, this compound was found to have a favorable pharmacokinetic profile, exhibiting low toxicity while maintaining high efficacy against tumor cells .

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